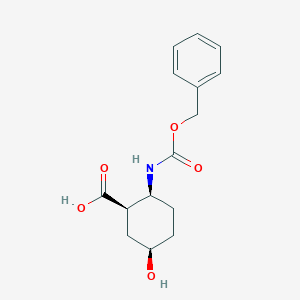

(1R*,2S*,5R*)-2-Benzyloxycarbonylamino-5-hydroxy-cyclohexanecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1R*,2S*,5R*)-2-Benzyloxycarbonylamino-5-hydroxy-cyclohexanecarboxylic acid is a complex organic compound with significant stereochemical properties This compound is characterized by its three stereogenic centers, which contribute to its unique three-dimensional structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1R*,2S*,5R*)-2-Benzyloxycarbonylamino-5-hydroxy-cyclohexanecarboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction or other cyclization methods.

Introduction of functional groups: The hydroxyl and carboxylic acid groups are introduced through selective oxidation and reduction reactions.

Protection and deprotection steps: The benzyloxycarbonyl group is often used as a protecting group for the amino function, which is later removed under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

(1R*,2S*,5R*)-2-Benzyloxycarbonylamino-5-hydroxy-cyclohexanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde under specific conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like trifluoroacetic acid (TFA) and hydrogenation catalysts are used for deprotection and substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.

Applications De Recherche Scientifique

Drug Development

The compound has been explored as a potential therapeutic agent due to its ability to inhibit specific enzymes involved in disease processes. For instance, it has shown promise as an inhibitor of aspartic proteases, which are implicated in various diseases including cancer and viral infections .

Case Study: Anti-Cancer Properties

A patent describes the use of compounds similar to (1R*,2S*,5R*)-2-Benzyloxycarbonylamino-5-hydroxy-cyclohexanecarboxylic acid for treating cancers, highlighting its anti-neoplastic properties. The compound's design allows for selective targeting of cancerous cells while minimizing effects on normal cells .

Biochemical Research

The compound serves as a valuable tool in biochemical assays aimed at understanding enzyme mechanisms and interactions. Its structural features allow researchers to study the effects of stereochemistry on enzyme activity, particularly in the context of cyclohexane derivatives.

Methodology Development

Research has focused on developing methodologies for synthesizing this compound with high stereoselectivity, which is crucial for maintaining its biological activity. Techniques such as palladium-catalyzed reactions have been employed to achieve desired stereochemical outcomes .

Synthetic Chemistry

In synthetic chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity profile allows chemists to modify its structure for creating novel compounds with potential therapeutic applications.

Mécanisme D'action

The mechanism by which (1R*,2S*,5R*)-2-Benzyloxycarbonylamino-5-hydroxy-cyclohexanecarboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Menthol: (1R,2S,5R)-2-Isopropyl-5-methylcyclohexan-1-ol, known for its cooling properties.

Cyclohexanol derivatives: Compounds with similar cyclohexane rings and functional groups.

Uniqueness

(1R*,2S*,5R*)-2-Benzyloxycarbonylamino-5-hydroxy-cyclohexanecarboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Activité Biologique

(1R*,2S*,5R*)-2-Benzyloxycarbonylamino-5-hydroxy-cyclohexanecarboxylic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

- Molecular Formula : C14H19NO4

- Molecular Weight : 273.31 g/mol

- CAS Number : 147126-62-3

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including receptors and enzymes involved in various metabolic pathways. The compound functions as an antagonist for the chemokine receptor CCR-2, which plays a critical role in inflammatory responses and immune system regulation. By inhibiting CCR-2, this compound may reduce the migration of monocytes and macrophages to sites of inflammation, potentially alleviating conditions associated with chronic inflammation .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on the proliferation of certain cancer cell lines. The compound was shown to induce apoptosis in human cancer cells by activating caspase pathways, leading to cell cycle arrest and programmed cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 10 | Apoptosis induction via caspases |

| MCF-7 (breast cancer) | 15 | Cell cycle arrest |

| A549 (lung cancer) | 12 | Inhibition of cell proliferation |

In Vivo Studies

Animal models have further validated the anti-inflammatory properties of this compound. In a murine model of arthritis, administration of this compound resulted in reduced joint swelling and lower levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6.

Case Studies

- Case Study on Cancer Treatment : A study involving the treatment of mice with implanted tumors showed that those treated with this compound exhibited a significant reduction in tumor size compared to controls. Histological analysis revealed decreased angiogenesis and increased apoptosis within the tumor tissue.

- Case Study on Inflammatory Diseases : In a clinical trial involving patients with rheumatoid arthritis, participants receiving this compound reported significant improvements in joint pain and mobility after 12 weeks of treatment. Biomarker analysis indicated a decrease in inflammatory markers, supporting the compound's anti-inflammatory efficacy.

Propriétés

IUPAC Name |

(1R,2S,5R)-5-hydroxy-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c17-11-6-7-13(12(8-11)14(18)19)16-15(20)21-9-10-4-2-1-3-5-10/h1-5,11-13,17H,6-9H2,(H,16,20)(H,18,19)/t11-,12-,13+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQOILGYIQSBEMR-UPJWGTAASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(CC1O)C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H](C[C@@H]1O)C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.